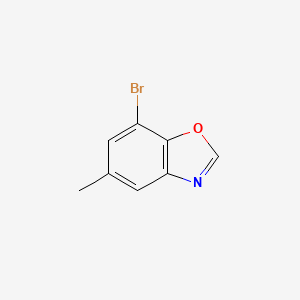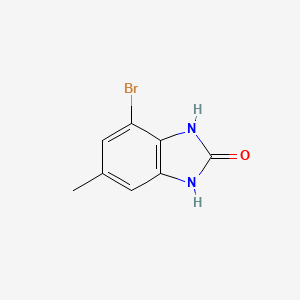
5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one, also known as 5-AMT, is a derivative of indole. It is a heterocyclic compound found in a variety of plants, fungi, and bacteria. 5-AMT has been studied for its potential pharmacological and therapeutic applications.
科学研究应用
5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one has been studied for its potential pharmacological and therapeutic applications. It has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce the production of inflammatory cytokines. This compound has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential as an antidepressant, as it has been shown to have antidepressant-like effects in animal models.
作用机制
The exact mechanism of action of 5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one is not fully understood. However, it is believed that this compound works by binding to certain receptors in the brain, such as serotonin and dopamine receptors. This binding may lead to the production of certain neurotransmitters, such as serotonin and dopamine, which are known to have antidepressant-like effects. Additionally, this compound may inhibit the production of inflammatory cytokines, which may explain its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which may explain its anti-inflammatory effects. Additionally, this compound has been shown to inhibit the growth of cancer cells, suggesting its potential as an anti-cancer agent. Finally, this compound has been shown to have antidepressant-like effects in animal models, suggesting its potential as an antidepressant.
实验室实验的优点和局限性
5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized from indole through several methods. Additionally, this compound has been studied for its potential pharmacological and therapeutic applications, suggesting its potential for further study. However, the exact mechanism of action of this compound is not fully understood, which may limit its use in lab experiments.
未来方向
There are several potential future directions for the study of 5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one. One potential future direction is to further investigate the mechanism of action of this compound and determine how it works to produce its pharmacological and therapeutic effects. Additionally, further studies could be conducted to investigate the potential of this compound as an anti-cancer agent and an antidepressant. Finally, further studies could be conducted to investigate the potential side effects of this compound, as well as its potential for drug interactions.
合成方法
5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one can be synthesized from indole, an aromatic compound found in many plants, through several methods. One synthesis method involves the reaction of indole with formaldehyde in the presence of a base catalyst, such as sodium hydroxide. This reaction yields this compound and formic acid as the main products. Another method involves the reaction of indole with dimethylformamide and a base catalyst, such as potassium carbonate, to yield this compound as the main product.
属性
IUPAC Name |
5-(aminomethyl)-3,3,7-trimethyl-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-7-4-8(6-13)5-9-10(7)14-11(15)12(9,2)3/h4-5H,6,13H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAAAERZVKADMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2(C)C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B6618049.png)
![5H,6H,7H,8H-pyrido[3,4-c]pyridazin-3-ol](/img/structure/B6618054.png)

![3-[[(2,6-Difluorophenyl)sulfonyl]amino]benzoic acid](/img/structure/B6618082.png)
![1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene](/img/structure/B6618094.png)


![2-[(4-aminobutyl)sulfanyl]ethan-1-ol](/img/structure/B6618113.png)


![Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]-](/img/structure/B6618140.png)

![4-bromo-5H,7H-furo[3,4-d]pyrimidine](/img/structure/B6618152.png)
![3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B6618155.png)